molecular formula C9H13NO2 B1677969 p-Phenetidine, 3-methoxy- CAS No. 19782-77-5

p-Phenetidine, 3-methoxy-

Cat. No. B1677969
CAS RN: 19782-77-5
M. Wt: 167.2 g/mol
InChI Key: PQXMYSBFKDQWQN-UHFFFAOYSA-N
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Description

“p-Phenetidine, 3-methoxy-” is a bioactive chemical . It is a chemical compound with the molecular formula C9H13NO2 . It is used as an intermediate in the synthesis of pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of “p-Phenetidine, 3-methoxy-” consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 167.09 and the molecular weight is 167.208 .


Physical And Chemical Properties Analysis

The physical and chemical properties of p-Phenetidine (which is closely related to “p-Phenetidine, 3-methoxy-”) are as follows :

Scientific Research Applications

Chemical Synthesis

“4-ethoxy-3-methoxyaniline” is used in various areas of research including chemical synthesis . It can be used as a building block in the synthesis of more complex molecules. Its molecular weight is 167.21 .

Proteomics Research

This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Liquid Crystal Supramolecular Systems

“4-ethoxy-3-methoxyaniline” has been used in the synthesis of novel hydrogen-bonded liquid crystals (HBLCs) . These HBLCs are prepared with Schiff base proton acceptors containing 8 and 18 carbons in the alkyl chain and the proton donor with 4-substituted benzoic acids . All the compounds exhibit smectic A mesophases .

Thermal Stability Research

It is interesting to note that the ethoxy-substituted HBLCs exhibit a wide range of thermal stability . This makes “4-ethoxy-3-methoxyaniline” a valuable compound in studying and understanding thermal properties of materials.

Quantum Chemical Modeling

Quantum chemical modeling studies on these molecules revealed the reduction in the HOMO–LUMO energy gap by approximately 0.3 eV for oxy-containing compounds, making them more chemically reactive by donating electrons (+I) into the aromatic cores . This shows the potential of “4-ethoxy-3-methoxyaniline” in quantum chemistry research.

Material Science

The compound is also used in material science research . Material science involves the discovery and design of new materials, with an emphasis on solids.

Safety and Hazards

p-Phenetidine has high renal toxicity and it is believed to be responsible for the adverse effects that led to the withdrawal of phenacetin and bucetin from pharmaceutical use . It is also a possible mutagen . The safety data sheet for p-Phenetidine indicates that it is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction .

properties

IUPAC Name

4-ethoxy-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXMYSBFKDQWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173491
Record name p-Phenetidine, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Phenetidine, 3-methoxy-

CAS RN

19782-77-5
Record name p-Phenetidine, 3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019782775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Phenetidine, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-ethoxy-5-nitroanisole from Step 1 (5.50 g, 27.9 mmol) and 10% Pd/C (1.0 g) in 1:1 EtOH:EtOAc (50 ml) was shaken under an atmosphere of H2 (35-40 psi) for 30 min. The reaction mixture was filtered through Celite and concentrated under vacuum to afford 4-ethoxy-3-methoxyaniline (4.82 g, 100%) as a brown solid: mp 54-56° C. 1H NMR (DMSO-d6) δ 6.61 (d, 1H), 6.25 (d, 1H), 6.03 (dd, 1H), 4.65 (s, 2H), 3.82 (q, 2H), 3.66 (s, 3H), 1.22 (t, 3H); 13C NMR (DMSO-d6) δ 143.6, 138.8, 116.6, 105.1, 99.9, 65.0, 55.1, 15.1; MS (ESI+) for m/z 168 [M+H]+.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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